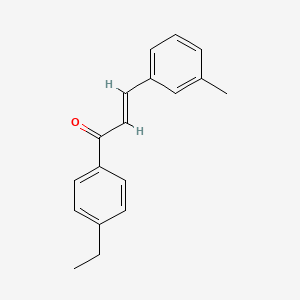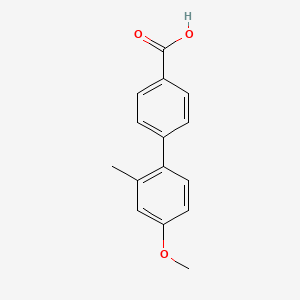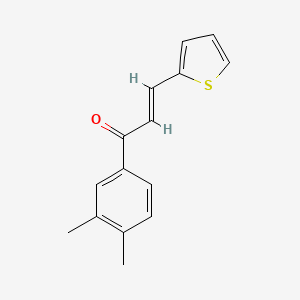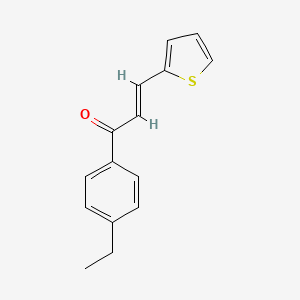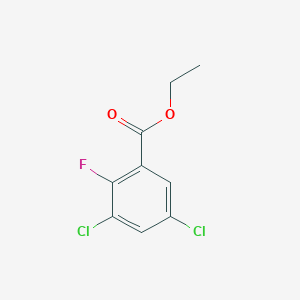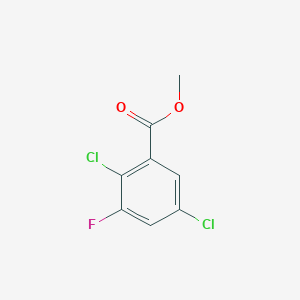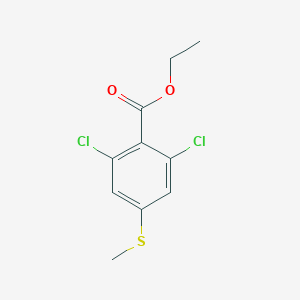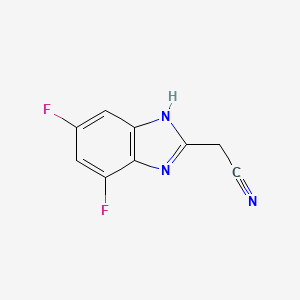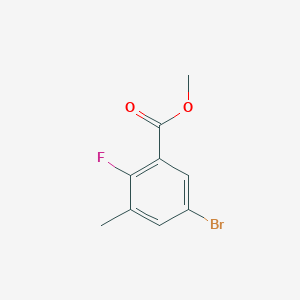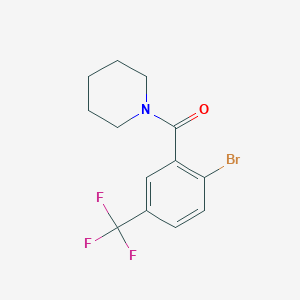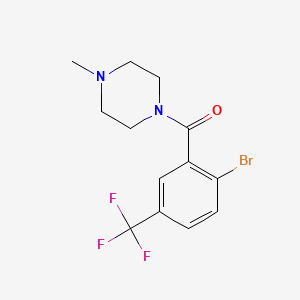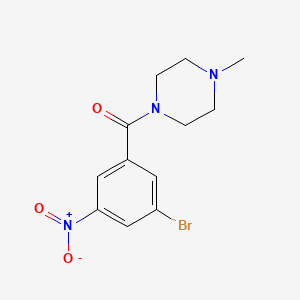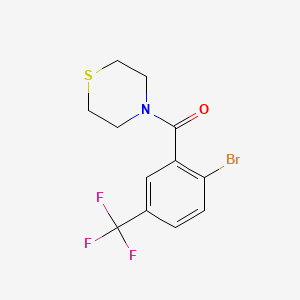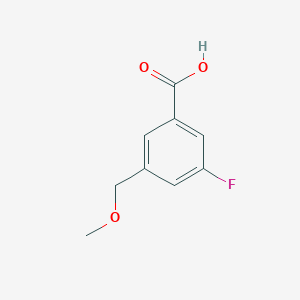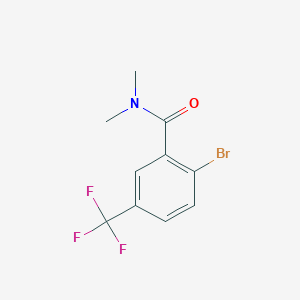
2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide is a chemical compound that features a bromine atom, a trifluoromethyl group, and a benzamide core
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in the synthesis and biochemical evaluation of inhibitors of thehepatitis C virus (HCV) NS3 protease . This suggests that 2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide may also target this protease.
Mode of Action
If it acts similarly to related compounds, it may inhibit the HCV NS3 protease, an enzyme essential for the life cycle of the hepatitis C virus .
Biochemical Pathways
If it acts as an inhibitor of the hcv ns3 protease, it would disrupt the viral replication process, thereby inhibiting the propagation of the hepatitis c virus .
Result of Action
If it acts as an inhibitor of the hcv ns3 protease, it would likely result in a reduction in the replication of the hepatitis c virus .
Métodos De Preparación
The synthesis of 2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-5-(trifluoromethyl)benzoic acid.
Amidation Reaction: The benzoic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).
Amine Addition: The acid chloride is reacted with N,N-dimethylamine to form the desired benzamide compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
Materials Science: It is employed in the creation of advanced materials with specific properties.
Comparación Con Compuestos Similares
2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide can be compared with other similar compounds such as:
2-Bromo-5-(trifluoromethyl)benzamide: Lacks the N,N-dimethyl groups, which can affect its reactivity and applications.
2-Bromo-N,N-dimethylbenzamide: Does not have the trifluoromethyl group, impacting its lipophilicity and biological activity.
The presence of both the trifluoromethyl group and the N,N-dimethyl groups in this compound makes it unique and versatile for various applications.
Propiedades
IUPAC Name |
2-bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c1-15(2)9(16)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWPTRCEWAUWGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
